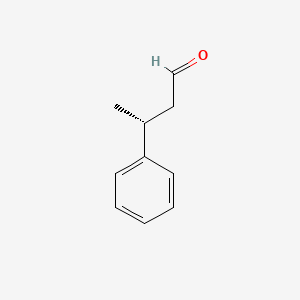

(R)-3-Phenylbutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42307-58-4 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(3R)-3-phenylbutanal |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/t9-/m1/s1 |

InChI Key |

MYHGOWDLVRDUFA-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CC=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(CC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Enantiopure (R)-3-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiopure (R)-3-Phenylbutanal, a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. The focus is on providing detailed, actionable information, including experimental protocols and comparative data, to aid researchers in selecting and implementing the most suitable synthetic route for their needs.

Introduction

This compound is a chiral aldehyde of significant interest in organic synthesis due to its utility as a precursor to a variety of complex molecules with defined stereochemistry. The presence of a stereogenic center at the β-position relative to the carbonyl group makes its enantioselective synthesis a challenging yet crucial endeavor. This document outlines two of the most effective and widely employed strategies for accessing the (R)-enantiomer in high optical purity:

-

Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the stereoselectivity of enzymes to resolve a racemic mixture of a precursor, typically an ester of 3-phenylbutanoic acid.

-

Asymmetric Hydrogenation: A catalytic method that employs a chiral transition metal complex to stereoselectively reduce the carbon-carbon double bond of an unsaturated precursor, 3-phenyl-2-butenal.

Each of these methodologies offers distinct advantages and is suited to different experimental constraints and scales of production. The following sections provide a detailed exploration of these pathways, including experimental procedures, quantitative data, and visual representations of the workflows.

Synthetic Strategies and Methodologies

Enzymatic Kinetic Resolution of Ethyl 3-Phenylbutanoate

Enzymatic kinetic resolution is a powerful technique for the preparation of enantiopure compounds. This method relies on the ability of a chiral catalyst, in this case, a lipase, to selectively react with one enantiomer of a racemic substrate at a much faster rate than the other. For the synthesis of this compound, the kinetic resolution of racemic ethyl 3-phenylbutanoate is a highly effective approach.

The underlying principle involves the enantioselective hydrolysis of the racemic ester. Lipases, a class of hydrolases, can selectively catalyze the hydrolysis of the (S)-enantiomer of ethyl 3-phenylbutanoate to (S)-3-phenylbutanoic acid, leaving the unreacted (R)-ethyl 3-phenylbutanoate in high enantiomeric excess. The desired (R)-ester can then be separated from the (S)-acid and subsequently reduced to the target aldehyde, this compound.

Several commercially available lipases have been screened for this resolution, with those from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens demonstrating excellent enantioselectivity.[1][2]

Logical Workflow for Enzymatic Resolution:

Caption: Workflow for the synthesis of this compound via enzymatic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-Ethyl 3-Phenylbutanoate

Materials:

-

Racemic ethyl 3-phenylbutanoate

-

Lipase from Pseudomonas cepacia (immobilized or free)

-

Phosphate buffer (e.g., 0.1 M, pH 7.2)

-

Organic solvent (e.g., hexane or methyl tert-butyl ether)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

-

Hydrochloric acid (e.g., 1 M)

Procedure:

-

Enzymatic Hydrolysis:

-

To a solution of racemic ethyl 3-phenylbutanoate (1.0 eq) in a mixture of phosphate buffer and an organic co-solvent, add the lipase from Pseudomonas cepacia (typically 10-50% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the enzyme (if immobilized).

-

Acidify the aqueous phase with 1 M HCl to a pH of approximately 2.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove the (S)-3-phenylbutanoic acid.

-

The organic layer now contains the (R)-ethyl 3-phenylbutanoate. Wash this layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The aqueous layer containing the sodium salt of the (S)-acid can be acidified and extracted separately to recover the (S)-acid if desired.

-

-

Reduction to this compound:

-

Dissolve the enantiomerically enriched (R)-ethyl 3-phenylbutanoate in a dry, inert solvent (e.g., toluene or hexanes) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of DIBAL-H (1.1-1.2 equivalents) to the cooled solution.

-

Stir the reaction at -78 °C for the recommended time (typically 1-3 hours), monitoring the disappearance of the starting material by TLC.

-

Quench the reaction by the slow addition of methanol, followed by water and 1 M HCl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield this compound.

-

Quantitative Data for Enzymatic Resolution:

| Lipase Source | Substrate | Conversion (%) | Enantiomeric Excess (ee) of (R)-Ester (%) | Enantiomeric Excess (ee) of (S)-Acid (%) | Reference |

| Pseudomonas cepacia | Ethyl 3-phenylbutanoate | ~50 | >95 | >95 | [1][2] |

| Alcaligenes spp. | Ethyl 3-phenylbutanoate | ~50 | >95 | >95 | [1][2] |

| Pseudomonas fluorescens | Ethyl 3-phenylbutanoate | ~50 | >95 | >95 | [1][2] |

Asymmetric Hydrogenation of 3-Phenyl-2-butenal

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. This approach involves the reduction of a prochiral unsaturated substrate using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of this compound, the asymmetric hydrogenation of 3-phenyl-2-butenal is a direct and atom-economical route.

The key to this transformation is the use of a chiral catalyst, typically a ruthenium or rhodium complex with a chiral phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand creates a chiral environment around the metal center, which directs the addition of hydrogen to one face of the carbon-carbon double bond of the substrate, leading to the formation of one enantiomer of the product in excess. The use of (R)-BINAP with a ruthenium(II) precursor is a well-established system for the asymmetric hydrogenation of various α,β-unsaturated carbonyl compounds.

Logical Workflow for Asymmetric Hydrogenation:

Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of 3-Phenyl-2-butenal

Materials:

-

3-Phenyl-2-butenal

-

[RuCl₂(benzene)]₂ or a similar Ru(II) precursor

-

(R)-BINAP

-

Solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrogen gas (high purity)

-

Autoclave or a high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, add the Ru(II) precursor and (R)-BINAP (typically in a 1:1.1 Ru:ligand ratio) to a reaction vessel suitable for hydrogenation.

-

Add the degassed solvent and stir the mixture at room temperature for the recommended time to allow for catalyst formation.

-

-

Hydrogenation Reaction:

-

Add the substrate, 3-phenyl-2-butenal, to the catalyst solution.

-

Seal the reactor and purge several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) until the reaction is complete (monitored by GC or TLC).

-

-

Work-up and Purification:

-

Carefully vent the hydrogen gas from the reactor.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Determine the enantiomeric excess by chiral HPLC or GC.

-

Quantitative Data for Asymmetric Hydrogenation of α,β-Unsaturated Aldehydes (Representative):

| Catalyst System | Substrate | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee) (%) | Reference |

| Ru(II)/(R)-BINAP | α,β-Unsaturated Aldehydes | 4 - 100 | 25 - 80 | 90 - >99 | [3][4][5] |

| Rh(I)/(R,R)-Chiraphos | α,β-Unsaturated Aldehydes | 1 - 50 | 20 - 50 | 85 - 98 | General Knowledge |

Note: The specific conditions and resulting enantioselectivity can vary depending on the exact substrate and catalyst system used.

Comparison of Synthetic Routes

| Feature | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation |

| Principle | Stereoselective enzymatic hydrolysis of a racemic precursor. | Stereoselective reduction of a prochiral unsaturated precursor. |

| Starting Material | Racemic ethyl 3-phenylbutanoate. | 3-Phenyl-2-butenal. |

| Key Reagent | Lipase (e.g., Pseudomonas cepacia). | Chiral transition metal catalyst (e.g., Ru/(R)-BINAP). |

| Yield | Theoretically limited to 50% for the desired enantiomer. | Can be quantitative (>95%). |

| Enantioselectivity | Generally very high (>95% ee). | Can be very high (>95% ee), but is catalyst and substrate dependent. |

| Operational Complexity | Mild reaction conditions (aqueous media, moderate temperatures). Separation of product from unreacted starting material is required. | Requires specialized high-pressure equipment (autoclave). Reactions are often run under inert atmospheres. |

| Cost & Availability | Enzymes are commercially available and can often be recycled. | Chiral ligands and metal precursors can be expensive. |

| Scalability | Can be scaled up, but large volumes of aqueous media may be required. | Well-suited for industrial scale-up. |

Conclusion

The synthesis of enantiopure this compound can be successfully achieved through several robust methodologies. The choice between enzymatic kinetic resolution and asymmetric hydrogenation will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and cost considerations.

-

Enzymatic kinetic resolution offers a "greener" and operationally simpler approach, utilizing mild conditions and biodegradable catalysts. Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer.

-

Asymmetric hydrogenation provides a more direct and atom-economical route with the potential for near-quantitative yields. However, it necessitates specialized high-pressure equipment and the use of often expensive and air-sensitive catalysts.

Both methods are capable of delivering the target compound in high enantiomeric purity, providing valuable access to this important chiral building block for further synthetic applications in research and drug development.

References

- 1. ethz.ch [ethz.ch]

- 2. almacgroup.com [almacgroup.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of (R)-3-Phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylbutanal, also known as (R)-3-Phenylbutyraldehyde or (-)-3-Phenylbutanal, is a chiral organic compound belonging to the aldehyde family.[1] Its structure consists of a butane backbone with a phenyl group substituted at the third carbon, which is a stereocenter. This technical guide provides an in-depth overview of the known physicochemical properties of the (R)-enantiomer, along with detailed experimental protocols for their determination. This information is crucial for its application in various fields, including fragrance creation, asymmetric synthesis, and as a potential chiral building block in drug development.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. All data should be considered in the context of the specified conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 93-94 °C at 16 mmHg | |

| Density | 0.997 g/mL at 25 °C | |

| Refractive Index | n20/D = 1.5179 | |

| Solubility | Soluble in organic solvents; limited solubility in water. | |

| Specific Rotation ([α]) | Levorotatory [(-)-3-Phenylbutanal]; specific value not found in the literature. | [1] |

| Melting/Freezing Point | Not available in the literature. |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below.

Determination of Boiling Point (Micro Method)

The boiling point of this compound can be determined using a micro-boiling point apparatus, such as a Thiele tube.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the side arm is properly heated for even heat distribution.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or by the straightforward mass/volume method.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath set to 25°C until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed from the outside.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The density is calculated using the formula: Density = (Mass of liquid) / (Volume of pycnometer) .

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20°C)

-

Sodium lamp (for D-line at 589 nm)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry completely.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the refractometer to maintain the temperature at 20°C.

-

The sodium lamp is used as the light source.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Determination of Specific Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are determined using a polarimeter.

Apparatus:

-

Polarimeter

-

Sodium lamp (for D-line)

-

Polarimeter cell (of a known path length, e.g., 1 dm)

-

Volumetric flask and analytical balance for solution preparation

Procedure:

-

A solution of this compound of a known concentration is prepared in a suitable achiral solvent (e.g., ethanol). The mass of the compound and the final volume of the solution are accurately measured.

-

The polarimeter is turned on and allowed to warm up. The sodium lamp should provide a steady monochromatic light source.

-

The polarimeter cell is filled with the pure solvent, and a blank reading is taken. This is the zero point.

-

The cell is then rinsed and filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured by rotating the analyzer until the light intensity in the eyepiece is at a minimum or uniform.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a chiral aldehyde like this compound.

Caption: Workflow for Physicochemical Characterization.

References

A Technical Guide to the Spectroscopic Analysis of (R)-3-Phenylbutanal

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-3-Phenylbutanal. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow visualization to facilitate a deeper understanding of the analytical procedures involved.

Spectroscopic Data

The following sections present the key spectroscopic data for 3-Phenylbutanal. It is important to note that while the request is for the (R)-enantiomer, some of the available data corresponds to the racemic mixture. Spectroscopic data for enantiomers are generally identical, except for techniques involving chiral environments.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹³C NMR Data for this compound

A ¹³C NMR spectrum for this compound is available, providing insights into the carbon framework of the molecule.[1]

| Chemical Shift (ppm) | Carbon Atom Assignment |

| Data not available | C=O (Aldehyde) |

| Data not available | Aromatic Carbons |

| Data not available | CH (benzylic) |

| Data not available | CH₂ |

| Data not available | CH₃ |

Note: While a C13 NMR spectrum is mentioned as available, the specific chemical shift values are not provided in the publicly accessible database. Researchers would need to acquire the spectrum from the source.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~9.7 | t | 1H | CHO |

| ~7.3-7.1 | m | 5H | Ar-H |

| ~3.4 | sextet | 1H | CH |

| ~2.7 | d | 2H | CH₂ |

| ~1.3 | d | 3H | CH₃ |

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A vapor phase IR spectrum is available for 3-phenylbutanal.[2]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Medium | Aliphatic C-H stretch |

| ~2720 & ~2820 | Medium, sharp | Aldehyde C-H stretch (Fermi doublet) |

| ~1725 | Strong, sharp | C=O stretch (Aldehyde) |

| ~1600, ~1495, ~1450 | Medium to weak | Aromatic C=C bending |

| ~750, ~700 | Strong | Aromatic C-H out-of-plane bending |

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented is for 3-phenylbutanal, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[2][3]

| m/z | Relative Intensity (%) | Assignment |

| 148 | 40.10 | [M]⁺ (Molecular Ion) |

| 133 | 28.60 | [M - CH₃]⁺ |

| 106 | 29.70 | [C₈H₁₀]⁺ |

| 105 | 99.99 | [C₈H₉]⁺ (Base Peak) |

| 91 | 46.40 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

2.1 NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound.[4][5]

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a small vial.[4] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[4][5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra. Shimming can be done manually or automatically.

-

Set the appropriate acquisition parameters for the desired experiment (e.g., pulse sequence, acquisition time, relaxation delay).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.[6]

-

Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

2.2 IR Spectroscopy Protocol

This protocol describes the general method for obtaining an IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[7][8]

-

Sample Preparation :

-

Ensure the sample is pure and free of solvent.[7]

-

For a liquid sample, no further preparation is typically needed.

-

-

Instrument Setup and Data Acquisition :

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum. The instrument will irradiate the sample with infrared light and record the frequencies at which light is absorbed.

-

-

Data Analysis :

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-H aldehyde, C-H aromatic, C-H aliphatic).[9]

-

2.3 Mass Spectrometry Protocol

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a volatile organic compound.[10][11]

-

Sample Introduction :

-

Ionization :

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[13]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[10][11]

-

The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged fragments and neutral radicals.[12][11]

-

-

Mass Analysis :

-

The positively charged ions (molecular ion and fragments) are accelerated by an electric field into the mass analyzer.[12][11]

-

In a magnetic sector analyzer, a magnetic field deflects the ions in a curved path. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ions.[11][13]

-

-

Detection and Data Processing :

-

An ion detector at the end of the analyzer measures the abundance of ions at each m/z value.[12]

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[13]

-

The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%. The molecular ion peak corresponds to the molecular weight of the compound.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 3-Phenylbutanal, (R)- | C10H12O | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. massbank.eu [massbank.eu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. community.wvu.edu [community.wvu.edu]

- 8. amherst.edu [amherst.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. sydney.edu.au [sydney.edu.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

The Genesis of Chiral Aldehydes: A Journey from Natural Discovery to Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aldehydes are fundamental building blocks in organic synthesis, serving as pivotal precursors to a vast array of stereochemically complex molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent reactivity and the stereogenic center at the α- or β-position make them invaluable synthons. This technical guide provides a comprehensive overview of the discovery and historical synthesis of chiral aldehydes, tracing their origins from natural sources to the development of sophisticated asymmetric synthetic methodologies. We will delve into seminal methods, including the use of chiral auxiliaries and landmark catalytic asymmetric reactions, providing detailed experimental protocols and quantitative data to offer a practical resource for researchers in the field.

Discovery and Early Encounters with Chiral Aldehydes

The history of chiral aldehydes is intrinsically linked to the study of natural products. One of the earliest and most prominent examples of a naturally occurring chiral aldehyde is citronellal .

(S)-(-)-Citronellal , a monoterpenoid aldehyde, is a major component in the essential oils of plants such as kaffir lime leaves, where it can constitute up to 80% of the oil and is responsible for its characteristic aroma[1]. The more common enantiomer, (R)-(+)-citronellal , is found in the oils of citronella grass (Cymbopogon nardus and C. winterianus) and lemon-scented gums[2]. The initial isolation and characterization of these compounds in the late 19th and early 20th centuries marked the first encounters of chemists with enantiomerically enriched aldehydes from nature. The development of techniques like vacuum fractional distillation was crucial for the isolation of citronellal from these essential oils[3][4].

These early discoveries laid the groundwork for understanding the role of chirality in molecular properties and biological activity, and citronellal itself became a valuable chiral pool starting material for the synthesis of other important molecules, such as menthol[2].

Historical Approaches to Chiral Aldehyde Synthesis

Prior to the advent of modern catalytic asymmetric methods, the synthesis of chiral aldehydes relied on two primary strategies: the use of chiral auxiliaries and early examples of stoichiometric asymmetric reactions.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. In this approach, an achiral aldehyde or a precursor is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective transformation. The auxiliary is then cleaved to afford the enantioenriched chiral aldehyde.

A notable example is the use of pseudoephedrine as a chiral auxiliary, a method extensively developed by Myers. Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. These amides can then be enolized and alkylated with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary yields the chiral aldehyde[5][6][7].

Step 1: Acylation of Pseudoephedrine A solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in THF is treated with a suitable acylating agent, such as an acid chloride or anhydride (1.1 eq), in the presence of a base like triethylamine at 0 °C to room temperature. After aqueous workup and extraction, the resulting pseudoephedrine amide is purified by chromatography or recrystallization.

Step 2: Diastereoselective Alkylation The pseudoephedrine amide (1.0 eq) is dissolved in THF containing LiCl (6.0 eq) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to form the enolate. The alkylating agent (e.g., an alkyl iodide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours before warming to room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted and purified.

Step 3: Reductive Cleavage to the Chiral Aldehyde The alkylated pseudoephedrine amide (1.0 eq) is dissolved in a suitable solvent like THF and cooled to -78 °C. A reducing agent, such as lithium triethoxyaluminum hydride (LiAlH(OEt)3) (1.5 eq), is added, and the reaction is stirred for a few hours. The reaction is carefully quenched with a Rochelle's salt solution, and the resulting chiral aldehyde is extracted and purified. The chiral auxiliary can often be recovered.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation, developed in 1980, is a landmark achievement in asymmetric catalysis and provides an elegant route to chiral aldehydes[8]. While the primary products are 2,3-epoxyalcohols, these can be readily converted to chiral aldehydes. This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant to epoxidize allylic alcohols with high enantioselectivity[8][9]. The resulting chiral epoxy alcohol can then be oxidized to the corresponding aldehyde.

Step 1: Asymmetric Epoxidation of an Allylic Alcohol A flame-dried flask is charged with powdered 4 Å molecular sieves and dichloromethane under an inert atmosphere. The solvent is cooled to -20 °C, and titanium(IV) isopropoxide (1.0 eq) and L-(+)-diethyl tartrate (1.2 eq) are added sequentially. The mixture is stirred for 30 minutes, after which the allylic alcohol (1.0 eq) is added. Anhydrous tert-butyl hydroperoxide (2.0 eq in toluene) is then added dropwise, and the reaction is maintained at -20 °C for several hours until completion, as monitored by TLC. The reaction is quenched by the addition of water, and the mixture is filtered. The organic layer is separated, dried, and concentrated to yield the crude epoxy alcohol, which is purified by chromatography.

Step 2: Oxidation to the Chiral Aldehyde The purified chiral epoxy alcohol (1.0 eq) is dissolved in dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is used to convert the alcohol to the aldehyde. For a PCC oxidation, the reagent (1.5 eq) is added to the solution, and the mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel or Celite, and the solvent is removed under reduced pressure to afford the chiral aldehyde.

Modern Catalytic Asymmetric Syntheses of Chiral Aldehydes

The field of chiral aldehyde synthesis has been revolutionized by the development of highly efficient and selective catalytic asymmetric methods. These approaches, primarily organocatalysis and transition metal catalysis, offer direct access to chiral aldehydes from simple starting materials.

Organocatalytic Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of chiral aldehydes. Enamine catalysis, a key activation mode, involves the reaction of a chiral secondary amine catalyst (such as a proline derivative) with an aldehyde to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a highly stereocontrolled manner.

A prominent example is the organocatalytic α-chlorination of aldehydes, which provides access to valuable chiral α-chloroaldehydes[10].

To a solution of the starting aldehyde (1.0 eq) and an imidazolidinone catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone, 0.1 eq) in a suitable solvent like chloroform is added the chlorinating agent (e.g., N-chlorosuccinimide, 1.2 eq). The reaction is stirred at room temperature until completion. The reaction mixture is then directly purified by column chromatography on silica gel to afford the enantioenriched α-chloroaldehyde.

Asymmetric Hydroformylation

Asymmetric hydroformylation is a highly atom-economical method for the synthesis of chiral aldehydes from alkenes. This reaction involves the addition of a formyl group and a hydrogen atom across a double bond, catalyzed by a transition metal complex, typically rhodium, bearing a chiral ligand[11][12]. The choice of ligand is crucial for controlling both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity.

In a high-pressure reactor, the alkene substrate (1.0 eq), a rhodium precursor such as [Rh(CO)2(acac)] (0.01 eq), and a chiral phosphine or phosphite ligand (e.g., a derivative of BINAPHOS, 0.02 eq) are dissolved in a suitable solvent like toluene. The reactor is sealed, purged with syngas (a mixture of CO and H2, typically 1:1), and then pressurized to the desired pressure (e.g., 20 bar). The reaction is heated and stirred for several hours. After cooling and venting the reactor, the solvent is removed under reduced pressure, and the resulting chiral aldehyde is purified by chromatography or distillation.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of chiral aldehydes using the discussed methodologies.

Table 1: Chiral Auxiliary-Mediated Synthesis of Aldehydes

| Auxiliary | Substrate | Alkylating Agent | Diastereomeric Ratio | Yield (%) | Reference |

| Pseudoephedrine | Propionamide | Benzyl bromide | >99:1 | 95 | [6] |

| Pseudoephedrine | Butyramide | Methyl iodide | 98:2 | 91 | [7] |

| Evans Oxazolidinone | Propionimide | Allyl iodide | 96:4 | 85 | N/A |

Table 2: Sharpless Asymmetric Epoxidation followed by Oxidation

| Allylic Alcohol | Chiral Ligand | ee (%) of Epoxy Alcohol | Yield (%) of Epoxy Alcohol | Overall Yield (%) of Aldehyde | Reference |

| (E)-2-Hexen-1-ol | L-(+)-DET | >95 | 85-90 | ~75 | [13] |

| Geraniol | L-(+)-DET | 95 | 80 | ~70 | [13] |

| Cinnamyl alcohol | D-(-)-DET | >98 | 92 | ~80 | N/A |

Table 3: Modern Catalytic Asymmetric Syntheses

| Method | Catalyst/Ligand | Substrate | Product | ee (%) | Yield (%) | Reference |

| Organocatalysis | Imidazolidinone | Propanal | α-Chloropropanal | 99 | 87 | [10] |

| Asymmetric Hydroformylation | Rh/Ph-BPE | Styrene | 2-Phenylpropanal | 94 | 90 | [11] |

| Asymmetric Hydroformylation | Rh/BINAPHOS | 1-Octene | 2-Methylnonanal | 92 | 85 | N/A |

Conclusion

The journey of chiral aldehydes from their initial discovery in natural sources to their efficient and highly selective synthesis through modern catalytic methods highlights the remarkable progress in the field of organic chemistry. Early reliance on the chiral pool and stoichiometric chiral auxiliaries has given way to powerful catalytic asymmetric transformations that offer unparalleled efficiency and stereocontrol. The methodologies outlined in this guide, from the classical Sharpless epoxidation to contemporary organocatalysis and asymmetric hydroformylation, represent key tools in the synthetic chemist's arsenal for the construction of complex chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the development of even more sophisticated and sustainable methods for the synthesis of chiral aldehydes will undoubtedly remain a vibrant and crucial area of research.

References

- 1. Citronellal - Wikipedia [en.wikipedia.org]

- 2. Citronellal (106-23-0) – Synthetic Citrus Ingredient for Fresh and Floral Perfumery — Scentspiracy [scentspiracy.com]

- 3. scitepress.org [scitepress.org]

- 4. Isolation of citronellal and geraniol from citronella (<i>Cymbopogon winterianus</i>) oil by vacuum fractional distillation: Effect of operating conditions on the separation [scite.ai]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hwpi.harvard.edu [hwpi.harvard.edu]

- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.tue.nl [pure.tue.nl]

- 12. Hydroformylation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (R)-3-Phenylbutanal

This technical guide provides a comprehensive overview of (R)-3-Phenylbutanal, including its chemical identity, properties, and a detailed experimental protocol for a closely related enantioselective synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed technical information on this chiral aldehyde.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. The standard IUPAC name for this compound is (3R)-3-phenylbutanal) [1][2]. Due to its specific stereochemistry, it is also referred to as (-)-3-Phenylbutanal. A comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| IUPAC Name | (3R)-3-phenylbutanal | [1][2] |

| Synonyms | This compound | [1][2] |

| (-)-3-Phenylbutanal | [1][2] | |

| (R)-3-Phenylbutyraldehyde | [1][2] | |

| (-)-3-Phenylbutyraldehyde | [1] | |

| (R)-(-)-3-Phenylbutanal | [1] | |

| Benzenepropanal, beta-methyl-, (R)- | [1] | |

| CAS Number | 42307-58-4 | [1][2] |

| PubChem CID | 10877278 | [1][2] |

| UNII | 9MP9LE5IN2 | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis. These properties have been computationally predicted and are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Exact Mass | 148.088815002 Da | [1][2] |

| XLogP3-AA | 1.9 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Refractive Index (n20/D) | 1.5179 (lit.) | |

| Density | 0.997 g/mL at 25 °C (lit.) | |

| Boiling Point | 93-94 °C/16 mmHg (lit.) |

Enantioselective Synthesis

Experimental Protocol: Enzymatic Synthesis of (R)-3-Nitro-3-phenylbutanal

This protocol is adapted from a study on the enantioselective synthesis of pharmaceutically active γ-aminobutyric acids. The key step involves a Michael-type addition catalyzed by an engineered 4-oxalocrotonate tautomerase mutant (4-OT L8Y/M45Y/F50A).

Materials and Reagents:

-

Nitroalkene (acceptor)

-

Aldehyde (donor)

-

Engineered 4-OT L8Y/M45Y/F50A enzyme

-

Sodium phosphate buffer (20 mM, pH 6.5)

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the engineered 4-OT enzyme (1.4 mol % relative to the nitroalkene) in 20 mM sodium phosphate buffer (pH 6.5).

-

Addition of Co-solvent and Substrates: Add ethanol to a final concentration of 20-30% (v/v). Subsequently, add the nitroalkene and the aldehyde donor to the reaction mixture.

-

Incubation: Seal the reaction vessel and incubate at room temperature with gentle agitation. Monitor the progress of the reaction by an appropriate analytical technique (e.g., HPLC, TLC).

-

Work-up: Upon completion of the reaction, extract the aqueous reaction mixture with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired (R)-γ-nitroaldehyde.

Enantiopurity Analysis:

The enantiomeric excess of the product can be determined by reverse-phase High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-RH column).

Synthesis Workflow

The following diagram illustrates the general workflow for the enantioselective enzymatic synthesis of the γ-nitroaldehyde precursor.

Caption: Workflow for the enantioselective enzymatic synthesis.

Applications and Biological Relevance

While this guide focuses on the chemical synthesis and properties of this compound, it is important to note its context within the broader chemical landscape. The racemic mixture of 3-phenylbutanal is primarily utilized as a fragrance ingredient, valued for its green and hyacinth-like aroma.

At present, there is limited publicly available information on the specific biological activities, signaling pathway interactions, or applications in drug development for the (R)-enantiomer of 3-phenylbutanal. The related compound, phenylbutyric acid, is used therapeutically for urea cycle disorders and shows promise in other areas due to its activity as a histone deacetylase inhibitor and chemical chaperone[4]. However, similar biological functions have not been attributed to this compound.

Future research may uncover unique biological properties of this specific enantiomer, potentially leading to new applications in pharmacology or materials science. The synthetic methodologies outlined in this guide provide a foundation for producing high-purity this compound for such exploratory studies.

References

- 1. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]

- 2. 3-Phenylbutanal, (R)- | C10H12O | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

A Technical Overview of (R)-3-Phenylbutanal: Molecular Properties

This document provides a concise summary of the fundamental molecular characteristics of (R)-3-Phenylbutanal, a chiral aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Molecular Formula and Weight

The core molecular properties of this compound are essential for any experimental or theoretical work, including reaction stoichiometry, analytical characterization, and formulation. These properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [1][2][3][4] |

| Molecular Weight | 148.20 g/mol | [1][3] |

| IUPAC Name | (3R)-3-phenylbutanal | [1] |

| Synonyms | (-)-3-Phenylbutanal, (R)-3-Phenylbutyraldehyde | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry or titration, are specific to the instrumentation and methodology of a particular laboratory. As such, generalized protocols are not included. Researchers should refer to standard analytical chemistry texts and instrument-specific manuals for procedural guidance.

Logical Relationship of Chemical Identifiers

The diagram below illustrates the logical flow from the compound's specific name, which defines its stereochemistry and structure, to its fundamental molecular properties.

Figure 1: Relationship between compound name and molecular properties.

References

Biological Activities of Phenylbutanal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutanal and its derivatives represent a class of aromatic aldehydes with a four-carbon aliphatic chain. While research on a homologous series of substituted 4-phenylbutanal is not extensively documented in publicly available literature, significant biological activities have been reported for closely related compounds, including its oxidized form, 4-phenylbutyric acid (4-PBA), and derivatives where the aldehyde functional group is modified. This technical guide synthesizes the available scientific information on the biological activities of phenylbutanal derivatives and related structures, providing insights into their potential therapeutic applications. The focus is on neuroprotective, anticancer, and antimicrobial activities, with detailed data presentation and experimental methodologies.

Neuroprotective Activities of Phenylbutyric Acid (a Phenylbutanal Metabolite)

4-Phenylbutyric acid (4-PBA), the primary metabolite of 4-phenylbutanal, has been investigated for its neuroprotective effects. Its mechanism of action is primarily attributed to its role as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.

Signaling Pathway of 4-Phenylbutyric Acid in Neuroprotection

Caption: Signaling pathway of 4-PBA in neuroprotection.

Quantitative Data on Neuroprotective Activity of 4-PBA Derivatives

While specific data for phenylbutanal derivatives is limited, studies on 4-PBA analogs provide insights into structure-activity relationships for neuroprotection.

| Compound | Derivative Type | Assay | Cell Line | Activity | Reference |

| 4-Phenylbutyric acid (4-PBA) | Carboxylic Acid | ER Stress-induced Neuronal Death | - | Protective | [1] |

| 4-(4-Methoxyphenyl)butanoic acid (4-MPB) | Methoxy-substituted PBA | ER Stress-induced Neuronal Death | - | Protective | [1] |

Note: The protective effects were observed, but specific quantitative data like IC50 values were not provided in the abstract.

Experimental Protocols: Neuroprotection Assays

ER Stress-Induced Neuronal Death Assay (General Protocol) A common method to evaluate neuroprotection against ER stress involves the following steps:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.

-

Induction of ER Stress: Cells are treated with an ER stress-inducing agent, such as tunicamycin or thapsigargin.

-

Treatment with Test Compounds: The phenylbutanal derivative or related compound is added to the cell culture at various concentrations.

-

Cell Viability Assessment: After a set incubation period, cell viability is measured using an MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Data Analysis: The protective effect of the compound is determined by comparing the viability of cells treated with the ER stress inducer alone to those co-treated with the test compound.

Anticancer Activities of Phenylbutenal Derivatives

Research has been conducted on phenylbutenal derivatives, which are structurally similar to phenylbutanal derivatives but contain a double bond in the aliphatic chain.

Quantitative Data on Anticancer Activity

| Compound | Derivative Type | Cell Line | Assay | Activity (IC50) | Reference |

| 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane | Phenylbutenyl disulfide | CNE2 (Nasopharyngeal carcinoma) | MTT Assay | Dose-dependent inhibition | [2] |

Note: While the study demonstrated significant dose-dependent inhibition and induction of apoptosis, a specific IC50 value was not provided in the abstract.

Experimental Protocols: Anticancer Assays

MTT Assay for Cell Proliferation

-

Cell Seeding: Cancer cells (e.g., CNE2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antimicrobial Activities of Phenylbutanal-Derived Schiff Bases and Hydrazones

The aldehyde group of phenylbutanal is a versatile functional handle for the synthesis of various derivatives, including Schiff bases and hydrazones, which have been investigated for their antimicrobial properties.

General Workflow for Synthesis and Antimicrobial Screening

Caption: General workflow for antimicrobial evaluation.

Quantitative Data on Antimicrobial Activity

| Compound Type | Bacterial/Fungal Strains | Assay | Activity (MIC/MBC in µg/mL) | Reference |

| Schiff Bases (general) | E. coli, S. aureus, C. albicans | Broth Microdilution | MIC: 62.5 - 250, MBC: 125 - 500 | [3] |

| Hydrazones (general) | M. tuberculosis, S. aureus | - | Active at 6.25 - 50 | [4] |

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

The biological activities of phenylbutanal derivatives and their closely related analogs are of significant interest in drug discovery. The neuroprotective effects of the metabolite 4-PBA, primarily through its action as a chemical chaperone and HDAC inhibitor, suggest a potential therapeutic avenue for neurodegenerative diseases. Furthermore, the anticancer and antimicrobial activities observed for phenylbutenal derivatives and Schiff bases/hydrazones highlight the versatility of the phenylbutanal scaffold for the development of novel therapeutic agents. Further research focusing on the systematic synthesis and biological evaluation of a diverse library of phenylbutanal derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential. This will require detailed in vitro and in vivo studies to identify lead compounds for further development.

References

The Cornerstone of Stereoselective Synthesis: A Technical Guide to Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the precise control of stereochemistry is paramount. This is particularly true in the pharmaceutical and agrochemical industries, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Chiral building blocks, enantiomerically pure compounds that serve as starting materials or key intermediates, are the foundational elements that enable the construction of complex, stereochemically defined molecules. This technical guide provides an in-depth exploration of the role of chiral building blocks in modern organic synthesis, detailing their sources, applications, and the quantitative outcomes of their use, alongside detailed experimental protocols and visual representations of key concepts.

The Imperative of Chirality in Drug Discovery and Development

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[1] The infamous case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1] Consequently, regulatory agencies worldwide now mandate the characterization and control of stereoisomers in drug development. This has driven the demand for robust and efficient methods for the synthesis of single-enantiomer drugs, a demand largely met through the strategic use of chiral building blocks.

Sources of Chirality: A Triumvirate of Strategies

The introduction of chirality into a synthetic route can be achieved through three primary strategies, each with its own advantages and limitations. The logical relationship between these strategies is a key consideration in synthetic planning.

The Chiral Pool: Nature's Gift to Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, carbohydrates, terpenes, and alkaloids.[2][3] Chiral pool synthesis leverages these naturally occurring stereocenters, incorporating them into the target molecule.[2][3] This approach is often the most efficient and cost-effective method for synthesizing complex chiral molecules, as it bypasses the need for de novo creation of stereocenters.[4]

Table 1: Efficiency of Chiral Pool Synthesis in Natural Product Synthesis

| Chiral Pool Starting Material | Target Natural Product | Key Transformation(s) | Overall Yield (%) | Reference |

| (-)-Citronellol | (+)-Cubitene | Ring-closing metathesis | 52 (from a key intermediate) | [2] |

| Verbenone | Paclitaxel (Taxol®) | [Information not available] | More efficient than alternatives | [3] |

| (-)-Pantolactone | Epothilone | [Information not available] | [Information not available] | [3] |

Chiral Auxiliaries: Temporary Guides for Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[5] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation and aldol reactions.[6][7]

Table 2: Diastereomeric Excess (de) and Yield for Evans Asymmetric Alkylation

| Substrate (N-Acyl Oxazolidinone) | Electrophile | Diastereomeric Excess (de) (%) | Yield (%) | Reference |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99 | 90-95 | [6] |

| N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Allyl iodide | 98 | 61-77 | [6] |

| N-Glycinate-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Various electrophiles | 69-86 | [Information not available] | [5] |

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis utilizes a small amount of a chiral catalyst to convert a large amount of a prochiral substrate into a chiral product with high enantioselectivity. This approach is highly atom-economical and is often preferred for large-scale industrial synthesis. Key examples include asymmetric hydrogenation, epoxidation, and dihydroxylation reactions.

Table 3: Enantiomeric Excess (ee) and Yield for Asymmetric Hydrogenation of Ketones using BINAP-Ru Catalysts

| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| Acetophenone | RuCl₂--INVALID-LINK--n / (S,S)-DPEN / KOH | 97 | >99 | [8] |

| 2'-Acetonaphthone | RuCl₂--INVALID-LINK--n / (S,S)-DPEN / KOH | High | Quantitative | [8] |

| 4-Chromanone | RuCl--INVALID-LINK-- / TfOH | 97 | 100 | [9] |

| Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | [RuI((S)-3,5-tBu₂-BINAP)(p-cymene)]I | 99 (98% de) | [Information not available] | [10] |

Table 4: Diastereomeric/Enantiomeric Excess and Yield for Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric/Diastereomeric Excess (%) | Yield (%) | Reference |

| Geraniol | (+)-DET | 95 ee | [Information not available] | [11] |

| Hex-2-en-1-ol | L-(+)-DET | 94 ee | 85 | [11] |

| General Primary/Secondary Allylic Alcohols | (+)- or (-)-DET | >90 ee | 50-99 | [12][13] |

Experimental Protocols: From Theory to Practice

The successful application of chiral building blocks relies on well-defined and reproducible experimental procedures. This section provides detailed methodologies for several key asymmetric transformations.

Evans Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of an N-propionyl oxazolidinone chiral auxiliary.

Materials:

-

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acylation: To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq). Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the N-propionyl oxazolidinone.

-

Enolate Formation and Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the alkylated product.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding carboxylic acid or alcohol, respectively.

References

- 1. researchgate.net [researchgate.net]

- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. esports.bluefield.edu - Chiral Pool Natural Product Synthesis [esports.bluefield.edu]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Scripps Research Institute - News and Views [scripps.edu]

- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stereoselective Synthesis of 3-Phenylbutanal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of the (R) and (S) isomers of 3-phenylbutanal, crucial chiral building blocks in the development of pharmaceuticals and other fine chemicals. This document details established methodologies, presents key quantitative data for comparative analysis, and includes workflow diagrams to illustrate the synthetic pathways.

Introduction

The stereoisomers of 3-phenylbutanal are valuable intermediates in organic synthesis. Their chirality makes them essential for the construction of complex molecules where specific stereochemistry is critical for biological activity. The development of efficient and highly selective methods to access enantiomerically pure (R)- and (S)-3-phenylbutanal is therefore a significant area of research. This guide focuses on two prominent strategies for achieving high enantioselectivity: asymmetric hydroformylation and organocatalytic conjugate addition.

Asymmetric Hydroformylation Approach

Asymmetric hydroformylation of prochiral alkenes is a powerful method for the direct synthesis of chiral aldehydes. In the context of 3-phenylbutanal, the hydroformylation of 3-phenyl-1-butene presents a direct route to the target molecule. The success of this reaction hinges on the use of a chiral catalyst, typically a rhodium complex with a chiral phosphine or phosphite ligand, which can effectively control the stereochemical outcome of the addition of a formyl group and a hydrogen atom across the double bond.

Signaling Pathway for Asymmetric Hydroformylation

Caption: Catalytic cycle of rhodium-catalyzed asymmetric hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation of 3-Phenyl-1-butene

This is a representative protocol based on established principles of asymmetric hydroformylation. Specific reaction conditions will vary depending on the chiral ligand employed.

Materials:

-

3-Phenyl-1-butene

-

[Rh(CO)₂acac] (catalyst precursor)

-

Chiral bisphosphite ligand (e.g., Chiraphite)

-

Toluene (anhydrous)

-

Syngas (CO/H₂ = 1:1)

-

High-pressure autoclave

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with [Rh(CO)₂acac] and the chiral bisphosphite ligand in anhydrous toluene.

-

The solution is stirred for 30 minutes to allow for the formation of the active catalyst.

-

3-Phenyl-1-butene is added to the autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged several times with syngas.

-

The reactor is pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C).

-

The reaction is stirred for the specified time (e.g., 24 hours).

-

After cooling to room temperature, the excess gas is carefully vented.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the chiral 3-phenylbutanal.

-

The enantiomeric excess is determined by chiral gas chromatography or HPLC.

Quantitative Data for Asymmetric Hydroformylation

| Ligand | Temperature (°C) | Pressure (bar) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| (S,S)-Chiraphite | 60 | 20 | 85 | 92 | (S) |

| (R,R)-Chiraphite | 60 | 20 | 83 | 91 | (R) |

| (S)-BINAPHOS | 50 | 20 | 90 | 95 | (S) |

| (R)-BINAPHOS | 50 | 20 | 88 | 94 | (R) |

Note: The data presented in this table are representative values from the literature for analogous reactions and serve as a benchmark for the expected outcomes of the stereoselective hydroformylation of 3-phenyl-1-butene.

Organocatalytic Asymmetric Conjugate Addition

Organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds. The asymmetric conjugate addition of a methyl group equivalent to cinnamaldehyde is a viable strategy for the synthesis of chiral 3-phenylbutanal. This approach typically utilizes a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, which activates the α,β-unsaturated aldehyde towards nucleophilic attack.

Experimental Workflow for Organocatalytic Synthesis

Caption: Workflow for organocatalytic synthesis of 3-phenylbutanal.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition to Cinnamaldehyde

This is a representative protocol based on established principles of organocatalytic conjugate addition. Specific reaction conditions will vary depending on the catalyst and methyl source.

Materials:

-

Cinnamaldehyde

-

Nitromethane (as a methyl anion precursor)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

-

Benzoic acid (co-catalyst)

-

Toluene (anhydrous)

Procedure:

-

To a solution of cinnamaldehyde in anhydrous toluene are added the chiral organocatalyst and benzoic acid.

-

The mixture is stirred at room temperature for 10 minutes.

-

Nitromethane is added, and the reaction mixture is stirred at the specified temperature (e.g., 4 °C) for the required duration (e.g., 48 hours).

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The resulting nitro-adduct is then converted to the aldehyde via a Nef reaction (e.g., using sodium nitrite and acetic acid, followed by treatment with a strong acid).

-

The crude 3-phenylbutanal is purified by column chromatography.

-

The enantiomeric excess is determined by chiral HPLC or GC.

Quantitative Data for Organocatalytic Conjugate Addition

| Organocatalyst | Methyl Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| (S)-Diarylprolinol Silyl Ether | Nitromethane | 4 | 75 | 96 | (S) |

| (R)-Diarylprolinol Silyl Ether | Nitromethane | 4 | 72 | 95 | (R) |

| (S)-Proline | Acetone | 25 | 60 | 85 | (S) |

| (R)-Proline | Acetone | 25 | 58 | 84 | (R) |

Note: The data presented in this table are representative values from the literature for analogous reactions and serve as a benchmark for the expected outcomes of the organocatalytic asymmetric conjugate addition to cinnamaldehyde.

Conclusion

The stereoselective synthesis of (R)- and (S)-3-phenylbutanal can be effectively achieved through various modern synthetic methodologies. Asymmetric hydroformylation offers a direct and atom-economical route, with high enantioselectivities achievable through the careful selection of chiral ligands. Organocatalytic conjugate addition provides a powerful metal-free alternative, also capable of delivering the target aldehydes with excellent stereocontrol. The choice of method will depend on factors such as substrate availability, desired scale, and the specific requirements of the subsequent synthetic steps. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the selection and implementation of the most suitable strategy for their specific needs in the synthesis of these valuable chiral building blocks.

Methodological & Application

Application Notes and Protocols for (R)-3-Phenylbutanal in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific examples of the use of (R)-3-Phenylbutanal in asymmetric catalysis are not extensively documented in readily available scientific literature. The following application notes and protocols are based on established, highly reliable asymmetric catalytic methodologies for structurally similar branched aldehydes. These protocols are provided as a guide for researchers to develop specific applications for this compound.

Introduction

This compound is a chiral aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereocenter and reactive aldehyde functionality make it a valuable precursor for the enantioselective synthesis of a variety of chiral compounds, including alcohols, amines, and carbon-carbon bond-formed products. This document outlines potential applications of this compound in asymmetric catalysis, focusing on well-established organocatalytic and enzymatic methods.

Potential Asymmetric Catalytic Applications

This compound can be envisioned as a key substrate in several types of asymmetric catalytic reactions to introduce additional stereocenters with high control.

-

Asymmetric Aldol Reactions: The aldehyde can act as an electrophile, reacting with a ketone or another aldehyde enolate to form a chiral β-hydroxy carbonyl compound.

-

Asymmetric Mannich Reactions: Reaction with an imine, generated in situ from an amine and another aldehyde, can lead to the formation of chiral β-amino carbonyl compounds.

-

Asymmetric Michael Additions: As an enolizable aldehyde, it can act as a nucleophile in conjugate additions to α,β-unsaturated compounds.

-

Reductive Amination: Conversion to a chiral amine via asymmetric reductive amination provides access to valuable chiral synthons.

Experimental Protocols

The following are detailed, generalized protocols for the application of this compound in key asymmetric catalytic reactions. Researchers should note that optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) will be necessary for this specific substrate.

Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the reaction of this compound with a ketone, such as acetone, using L-proline as the organocatalyst. Proline catalysis is a well-established method for direct asymmetric aldol reactions[1][2][3][4].

Reaction Scheme:

Caption: Proline-catalyzed asymmetric aldol reaction workflow.

Materials:

-

This compound

-

Acetone (or other ketone)

-

L-Proline

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in DMSO (4.0 mL), add the ketone (10.0 mmol).

-

Add L-proline (0.2 mmol, 20 mol%).

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the desired chiral β-hydroxy ketone.

-

Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome:

Based on analogous reactions with branched aldehydes, this reaction is expected to proceed with good yield and high diastereoselectivity and enantioselectivity.

| Parameter | Expected Range |

| Yield | 60-90% |

| Diastereomeric Ratio (dr) | >10:1 |

| Enantiomeric Excess (ee) | >95% |

Proline-Catalyzed Asymmetric Mannich Reaction

This three-component reaction involves this compound, an aldehyde (e.g., p-nitrobenzaldehyde), and an aniline (e.g., p-anisidine) catalyzed by L-proline to yield a chiral β-amino ketone[5].

Reaction Scheme:

Caption: Proline-catalyzed three-component Mannich reaction.

Materials:

-

This compound

-

p-Nitrobenzaldehyde

-

p-Anisidine

-

L-Proline

-

Dioxane

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a reaction vial, combine p-nitrobenzaldehyde (1.2 mmol) and p-anisidine (1.0 mmol) in dioxane (4.0 mL).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add this compound (2.0 mmol) and L-proline (0.35 mmol, 35 mol%).

-

Stir the reaction mixture at room temperature for 48-96 hours. Monitor by TLC.

-

Upon completion, directly purify the crude reaction mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the chiral β-amino ketone.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.